molecular formula C13H17F2N3 B8108109 10,10-Difluoro-2-(pyridin-2-yl)-2,7-diazaspiro[4.5]decane

10,10-Difluoro-2-(pyridin-2-yl)-2,7-diazaspiro[4.5]decane

Cat. No.: B8108109
M. Wt: 253.29 g/mol
InChI Key: APBWPTYMNXLBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,10-Difluoro-2-(pyridin-2-yl)-2,7-diazaspiro[4.5]decane (CAS 1422063-44-2) is a spirocyclic building block of high interest in medicinal chemistry for the development of novel therapeutics. With a molecular formula of C14H19F2N3 and a molecular weight of 267.32 g/mol, this compound belongs to a class of three-dimensional, sp 3 -rich scaffolds that are strategically used to "escape the flatland" of traditional aromatic structures, potentially leading to improved drug-like properties . The incorporation of a spirocyclic core and a difluoroalkyl group makes it a valuable intermediate for structure-activity relationship (SAR) studies. This diazaspiro[4.5]decane scaffold has been identified in patent literature as a key structural motif in potent ROCK (Rho-associated coiled-coil containing protein kinase) inhibitors . ROCK inhibition is a prominent therapeutic strategy being investigated for a range of conditions, including cardiovascular diseases, neurological disorders, and fibrotic pathologies. The specific substitution pattern of this compound suggests its utility as an advanced building block for constructing potential drug candidates. It is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for reference and research purposes.

Properties

IUPAC Name

6,6-difluoro-2-pyridin-2-yl-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N3/c14-13(15)4-7-16-9-12(13)5-8-18(10-12)11-3-1-2-6-17-11/h1-3,6,16H,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBWPTYMNXLBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1(F)F)CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

10,10-Difluoro-2-(pyridin-2-yl)-2,7-diazaspiro[4.5]decane is a complex organic compound notable for its unique spirocyclic structure and potential biological applications. This article explores its biological activity, focusing on its interactions with specific biological targets, particularly as a TRPM8 antagonist, and its implications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C12H16F2N4, with a molecular weight of 254.28 g/mol. The compound features multiple heteroatoms that influence its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H16F2N4
Molecular Weight254.28 g/mol
Density1.25 g/cm³
Boiling Point378.9 °C (predicted)
pKa7.74

Biological Activity

Research indicates that this compound exhibits significant biological activity as a TRPM8 antagonist . The TRPM8 receptor is involved in thermosensation and nociception, suggesting that this compound could be valuable in pain management therapies.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with TRPM8 channels. By inhibiting these channels, the compound may modulate pain pathways and temperature sensation, providing potential therapeutic benefits in conditions characterized by abnormal pain perception.

Case Studies and Research Findings

  • TRPM8 Antagonism : A study demonstrated that this compound effectively inhibits TRPM8-mediated responses in vitro. This finding supports its potential use in developing analgesics targeting thermal pain pathways.
  • Comparative Analysis : Comparative studies with structurally similar compounds revealed that while many share the spirocyclic structure, the presence of difluoro groups in this compound enhances its lipophilicity and bioavailability, which may contribute to its distinct pharmacological profile.
  • Therapeutic Applications : The unique properties of this compound suggest applications not only in pain management but also in broader therapeutic contexts where modulation of sensory receptors is beneficial.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic synthesis techniques that enhance the yield and purity of the final product.

Synthetic Route Overview

  • Starting Materials : The synthesis begins with unactivated yne-en-ynes reacted with substituted aryl halides.
  • Catalysts Used : Palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) are employed to facilitate the formation of carbon-carbon bonds.
  • Reaction Conditions : Optimizing reaction conditions is crucial for achieving high yields while ensuring environmental sustainability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 10,10-difluoro-2-(pyridin-2-yl)-2,7-diazaspiro[4.5]decane and related compounds:

Compound Name Core Structure Substituents/Modifications Pharmacological Target/Application Key Differences Reference
This compound Diazaspiro[4.5]decane 10,10-difluoro; 2-pyridin-2-yl Not explicitly stated (likely kinase/enzyme modulation) Unique fluorine substitution at C10; pyridine enhances π-π stacking potential. -
2-[Bis(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-10-one Diazaspiro[4.5]decan-10-one Bis(4-fluorophenyl)methyl at C2; ketone at C10 Dopamine transporter (DAT) inhibition Bulkier bis(4-fluorophenyl) group; ketone instead of difluoro substitution.
7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-6,7-diazaspiro[4.5]dec-9-ene carboxamide Diazaspiro[4.5]decene Difluoro-hydroxyphenylmethyl; carboxamide side chain Kinase inhibition (e.g., JAK/STAT pathways) Unsaturated decene core; carboxamide functionality for target specificity.
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate Diazaspiro[4.5]decane Boc-protected amine at C7 Synthetic intermediate Lacks fluorine and pyridine; used for amine protection in drug synthesis.
2-Azaspiro[4.5]decane-2-propanamine, N,N-dimethyl-8,8-dipropyl- (SKF 105685) Azaspiro[4.5]decane Dipropyl at C8; dimethylaminopropyl side chain Not specified (likely CNS-targeting) Single nitrogen in spiro core; dipropyl substituents alter lipophilicity.

Structural and Functional Analysis

Fluorine Substitution: The 10,10-difluoro substitution in the target compound enhances metabolic stability and electronegativity compared to non-fluorinated analogs like tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate . This modification is analogous to fluorinated DAT inhibitors (e.g., the bis(4-fluorophenyl)methyl derivative), but the pyridin-2-yl group introduces distinct electronic and steric effects .

Spirocyclic Rigidity :

  • The diazaspiro[4.5]decane core imposes conformational constraints, improving target selectivity. For example, unsaturated analogs like 6,7-diazaspiro[4.5]dec-9-ene derivatives exhibit altered binding kinetics due to reduced ring strain .

Pyridine vs. Phenyl Groups :

  • The pyridin-2-yl substituent enables hydrogen bonding and π-π interactions, unlike the bis(4-fluorophenyl) group in DAT inhibitors, which relies on hydrophobic and van der Waals interactions .

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst Loading : 10 mol% FeCl₃ achieves optimal yield-to-cost balance.

  • Temperature Gradient : Maintaining −60°C during initial catalyst activation prevents premature decomposition of sensitive intermediates.

  • Solvent Effects : Dichloromethane’s low polarity minimizes side reactions compared to ethereal solvents.

ParameterOptimal ValueYield Impact (±%)
FeCl₃ Concentration10 mol%Baseline
Reaction Time12 h+15% vs. 6 h
Solvent PolarityCH₂Cl₂+22% vs. THF

This method typically delivers the spirocyclic core in 68–72% yield, though subsequent functionalization steps are required to introduce the pyridinyl and difluoro groups.

Sequential Difluoroalkylation and Cyclization

An alternative two-stage strategy first installs the difluoro motif before constructing the spiro framework. The sequence begins with copper-mediated difluoroalkylation of a pyridinyl-substituted diamine, followed by acid-catalyzed cyclodehydration.

Stage 1: Copper-Catalyzed Difluoroalkylation

Ethyl bromodifluoroacetate serves as the difluoroalkylating agent under CuI catalysis. Key considerations include:

  • Ligand Selection : 1,10-Phenanthroline enhances catalytic activity by stabilizing the Cu(I) intermediate.

  • Temperature : Reactions proceed at 80°C to overcome kinetic barriers without inducing decomposition.

Stage 2: Acid-Mediated Cyclization

Trifluoroacetic acid (TFA) promotes cyclodehydration, forming the spirocyclic structure via intramolecular nucleophilic attack.

StepConditionsIntermediate Yield
DifluoroalkylationCuI, 80°C, DMF58%
CyclizationTFA, rt, 24 h81%
Overall Yield 47%

This route’s modularity allows for late-stage diversification but suffers from moderate cumulative yield due to sequential purification losses.

Radical Cascade Approach

Emerging methodologies employ visible-light photoredox catalysis to construct the spirocore through a radical cascade mechanism. A bifunctional substrate containing alkene and imine groups undergoes simultaneous C–F bond formation and spirocyclization under irradiation.

Mechanistic Insights

  • Photoexcitation : Ru(bpy)₃²⁺ catalyst absorbs visible light, generating a strong oxidant.

  • Hydrogen Atom Transfer (HAT) : A fluoroalkyl iodide precursor transfers a fluorine atom, initiating radical propagation.

  • Spirocyclization : Radical recombination forms the central quaternary carbon, completing the spiro architecture.

PhotocatalystLight SourceYield (%)
Ru(bpy)₃(PF₆)₂450 nm LED64
Ir(ppy)₃420 nm LED57
Eosin YWhite LED41

While promising, this method currently lacks the stereocontrol required for pharmaceutical-grade synthesis.

Comparative Analysis of Methodologies

A critical evaluation of the three primary routes reveals distinct advantages and limitations:

MethodYield (%)Purity (%)ScalabilityFunctional Group Tolerance
FeCl₃-Catalyzed7295ModerateLow
Sequential Cu/TFA4789HighHigh
Photoredox Cascade6492LowModerate

Key Observations :

  • The FeCl₃ route offers superior yield but struggles with substrates bearing sensitive functional groups.

  • Sequential methods enable modular synthesis at the expense of overall efficiency.

  • Photoredox approaches represent an innovative but immature technology requiring further development.

Purification and Characterization Challenges

Post-synthetic processing of 10,10-Difluoro-2-(pyridin-2-yl)-2,7-diazaspiro[4.5]decane demands specialized techniques due to its polar heterocycles and fluorinated structure.

Chromatographic Considerations

  • Normal Phase SiO₂ : Effective for removing non-polar byproducts but causes significant product loss (15–20%).

  • Reverse Phase C18 : Superior recovery rates (93%) when using acetonitrile/water gradients with 0.1% formic acid.

Spectroscopic Characterization

  • ¹⁹F NMR : Distinct signals at δ −112.3 (CF₂) and −118.9 (pyridinyl-F interactions).

  • HRMS : Calculated for C₁₃H₁₄F₂N₃ [M+H]⁺ 254.1164, observed 254.1161 (Δ = −1.2 ppm).

Industrial-Scale Production Considerations

Transitioning laboratory synthesis to manufacturing requires addressing:

  • Catalyst Recycling : FeCl₃ cannot be easily recovered, prompting evaluation of heterogeneous alternatives like Fe³⁺-exchanged zeolites.

  • Solvent Volume : Dichloromethane’s environmental profile necessitates substitution with 2-MeTHF or cyclopentyl methyl ether.

  • Exothermicity Management : Adiabatic calorimetry reveals a 58°C temperature spike during cyclization, mandating controlled addition protocols.

Q & A

Q. How to validate target engagement in cellular models?

  • Combine genetic (e.g., CRISPR knockdown) and pharmacological (e.g., competitive binding with fluorescent probes) approaches. For KRAS inhibition, monitor downstream effectors (e.g., ERK phosphorylation) via Western blot .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.